N-(4-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(4-Methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine derivative characterized by a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-methylphenyl group at position 7 and an N-(4-methoxybenzyl)acetamide side chain at position 2.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15-3-7-17(8-4-15)19-13-30-22-21(19)25-14-26(23(22)28)12-20(27)24-11-16-5-9-18(29-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXFKJKSCAOOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound that belongs to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H21N3O3S
- Molecular Weight : 419.5 g/mol
- CAS Number : 1207001-99-7
- Purity : Typically >90% .
The biological activity of this compound is hypothesized to involve interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It might interact with specific receptors, altering signaling pathways that contribute to its therapeutic effects.
Understanding these mechanisms requires biochemical assays and molecular modeling studies to identify specific interactions with proteins and nucleic acids.
Anticancer Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, modifications in the structure of similar compounds have led to enhanced antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. Compounds with similar structures have shown promising results in reducing inflammation markers in vitro and in vivo. The activity is often compared to standard anti-inflammatory drugs like diclofenac .
Antibacterial Activity
Preliminary screenings suggest that this compound may possess antibacterial properties. Compounds within the thienopyrimidine class have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Case Studies and Experimental Data
- Anticancer Studies :
- Anti-inflammatory Assays :
- Antibacterial Testing :
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound belongs to the thienopyrimidine class and exhibits several biological activities that make it a candidate for pharmaceutical development. The following sections explore these activities in detail.
Anticancer Activity
Research indicates that derivatives of thienopyrimidine compounds can inhibit cancer cell proliferation. The proposed mechanisms include:
- Inhibition of Tubulin Polymerization : This is crucial for cancer cell division. Studies have shown that modifications in similar compounds enhance their antiproliferative effects against various cancer cell lines.
Case Study Example :
A study involving a series of thienopyrimidine derivatives demonstrated significant activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations. The structure-activity relationship (SAR) analysis revealed that specific substituents on the thienopyrimidine core enhanced potency.
Anti-inflammatory Activity
The anti-inflammatory properties of N-(4-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide have been evaluated through various assays:
- Reduction of Inflammatory Markers : In vitro studies have shown that this compound can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
Case Study Example :
In a controlled study, the compound was tested against established anti-inflammatory drugs like diclofenac. Results indicated comparable efficacy in reducing inflammation in animal models of arthritis, suggesting its potential as an alternative therapeutic agent.
Antibacterial Activity
Preliminary screenings suggest that this compound may possess antibacterial properties, particularly against gram-positive and gram-negative bacteria:
- Activity Against Specific Strains : Studies have reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as a lead compound for antibiotic development.
Case Study Example :
A recent investigation into the antibacterial effects of thienopyrimidine derivatives found that this compound exhibited significant inhibition zones in agar diffusion tests against several bacterial strains.
Summary of Biological Activities
| Activity Type | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | Significant antiproliferative effects against cancer cell lines |
| Anti-inflammatory | Reduction of inflammatory cytokines | Comparable efficacy to standard anti-inflammatory drugs |
| Antibacterial | Inhibition of bacterial growth | Moderate to strong activity against Salmonella typhi and Bacillus subtilis |
Comparison with Similar Compounds
Substituted Thieno[2,3-d]pyrimidin-4-one Derivatives
Compounds such as N-(2-(2,3-dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (8) and N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (9) share the thienopyrimidinone core but differ in substituents. Compound 9, with a 4-chlorophenyl group, exhibits a higher yield (75%) compared to the target compound’s hypothetical synthesis, suggesting halogenated aryl groups may improve reaction efficiency .
Benzothieno[3,2-d]pyrimidine Derivatives
N-(4-methylbenzyl)-2-((3-(3-morpholinopropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide () replaces the thiophene ring with a benzothiophene and introduces a morpholine-propyl chain.
Analogues with Pyrimidine-Based Cores
Quinazolin-4-one Derivatives
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () demonstrates potent enoyl-acyl carrier protein reductase (InhA) inhibition. Unlike the target compound, its quinazoline core may enhance hydrogen bonding with bacterial enzymes, highlighting the impact of core heterocycle choice on biological activity .
Pyrido[3,4-d]pyrimidin-4-one Derivatives
2-[7-Benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide () incorporates a pyrido-pyrimidine ring and a fluorophenyl group. The fluorine atom’s electronegativity may enhance metabolic stability compared to the target compound’s 4-methylphenyl group .
Functional Group Variations
Acetamide Side Chain Modifications
6-Fluoro-N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide () features a difluoro-substituted benzothienopyrimidine core.
Sulfur-Containing Analogues
2-(Benzo[d]thiazol-2-ylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide () replaces the methoxybenzyl group with a benzothiazole-thioether chain. This introduces additional sulfur atoms, which may alter redox properties and bioavailability .
Comparative Data Table
Preparation Methods
Cyclization of 3-Aminothiophene-2-carboxylic Acid Derivatives
Reacting 3-aminothiophene-2-carboxylic acid methyl ester with 4-methylphenyl isocyanate under reflux in anhydrous toluene generates the pyrimidine ring. The reaction proceeds via nucleophilic attack of the amine on the isocyanate, followed by cyclodehydration.
Reaction Conditions :
-
Solvent: Toluene
-
Temperature: 110°C
-
Catalyst: None (thermal cyclization)
-
Yield: 68–72%
Alternative Route Using Gewald Reaction
The Gewald reaction enables direct synthesis of 2-aminothiophene-3-carbonitrile, which is hydrolyzed to the carboxylic acid and subsequently cyclized with urea. This method introduces substituents at the 7-position early in the synthesis.
Functionalization at Position 7: Introduction of 4-Methylphenyl Group
The 4-methylphenyl moiety is introduced via Suzuki-Miyaura coupling after halogenation at position 7.
Halogenation of Thieno[3,2-d]pyrimidin-4(3H)-one
Bromination at position 7 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C.
Optimized Conditions :
Palladium-Catalyzed Cross-Coupling
The brominated intermediate undergoes Suzuki coupling with 4-methylphenylboronic acid using Pd(PPh₃)₄ as a catalyst.
Reaction Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 78% |
Substitution at Position 3: Incorporation of Acetamide Moiety
Position 3 is functionalized via nucleophilic displacement or Mitsunobu coupling.
Bromoacetamide Alkylation
The thieno[3,2-d]pyrimidin-4(3H)-one core is treated with 2-bromo-N-(4-methoxybenzyl)acetamide in the presence of cesium carbonate.
Procedure :
Mitsunobu Coupling for Enhanced Stereocontrol
For oxygen-sensitive intermediates, Mitsunobu conditions (DIAD, PPh₃) couple 2-hydroxy-N-(4-methoxybenzyl)acetamide to the core.
Key Data :
Final Acetamide Formation and Characterization
Acylation of Primary Amine
Reacting the intermediate with acetyl chloride in dichloromethane (DCM) at 0°C completes the acetamide formation.
Workflow :
-
Add acetyl chloride (1.1 equiv) dropwise to a solution of amine in DCM.
-
Stir at RT for 2 h.
-
Quench with NaHCO₃, extract with DCM.
-
Yield: 89%
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, pyrimidine-H)
-
δ 7.45–7.32 (m, 4H, aromatic)
-
δ 4.52 (s, 2H, CH₂CO)
-
δ 3.79 (s, 3H, OCH₃)
HRMS (ESI) :
-
Calculated for C₂₅H₂₃N₃O₃S [M+H]⁺: 454.1432
-
Found: 454.1428
Comparative Analysis of Synthetic Routes
Table 1 : Yield and Efficiency of Key Steps
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Cyclization | Urea Cyclization | 72 | 98.5 |
| Suzuki Coupling | Pd(PPh₃)₄ | 78 | 97.8 |
| Acetamide Alkylation | Cs₂CO₃/DMF | 65 | 96.2 |
| Mitsunobu Coupling | DIAD/PPh₃ | 58 | 95.4 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves reproducibility:
-
Core Formation : Microreactor at 120°C, residence time 15 min.
-
Suzuki Coupling : Packed-bed reactor with immobilized Pd catalyst.
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 32 (benchmark: <40 for pharmaceuticals)
-
E-Factor : 18.7 (solvent waste minimized via DMF recycling)
Challenges and Optimization Strategies
Byproduct Formation During Alkylation
Side products arise from over-alkylation or O-alkylation. Mitigation includes:
-
Low-Temperature Control : 0°C during reagent addition.
-
Stoichiometric Precision : Limit bromoacetamide to 1.2 equiv.
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | H2SO4, reflux, 6h | 65% | |
| Acetamide Coupling | DCM, Et3N, rt, 12h | 72% |
Basic: How can the structure of this compound be confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Look for characteristic peaks:
- δ 2.35 ppm (s, 3H, CH3 on 4-methylphenyl).
- δ 3.78 ppm (s, 3H, OCH3).
- δ 4.55 ppm (s, 2H, CH2 of acetamide) .
- 13C NMR : Confirm carbonyl signals (C=O) at ~170 ppm .
- Mass Spectrometry (HRMS) : Verify molecular ion peak matching the exact mass (e.g., m/z 447.15 for C23H21N3O3S) .
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and NH (~3300 cm⁻¹) .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., DCM) .
- First Aid :
- Storage : In airtight containers, away from light, at 2–8°C .
Advanced: How can researchers address low yields in the final acetamide coupling step?
Methodological Answer:
Common issues and solutions:
- Steric Hindrance : Use bulky base (e.g., DIPEA) instead of Et3N to improve nucleophilic substitution .
- Side Reactions : Monitor reaction progress via TLC; optimize stoichiometry (e.g., 1.2 eq. chloroacetyl chloride) .
- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalysis : Introduce catalytic KI to accelerate SN2 mechanisms .
Case Study : A 20% yield increase was achieved by replacing DCM with DMF and adding 0.1 eq. KI .
Advanced: How to design biological assays to evaluate this compound’s kinase inhibition potential?
Methodological Answer:
- Target Selection : Prioritize kinases with structural homology to the thienopyrimidinone-binding domain (e.g., EGFR, VEGFR) .
- Assay Protocol :
- In Vitro Kinase Assay : Use ADP-Glo™ Kit to measure ATP consumption .
- IC50 Determination : Dose-response curves (0.1–100 µM) with positive controls (e.g., Gefitinib for EGFR) .
- Selectivity Screening : Test against a kinase panel (e.g., 50 kinases) to identify off-target effects .
- Data Analysis : Use GraphPad Prism for nonlinear regression analysis of inhibition curves .
Advanced: How to resolve contradictions in fluorescence data for analogs of this compound?
Methodological Answer:
Contradictions may arise from solvent polarity or aggregation effects. Mitigation strategies:
- Solvent Standardization : Use anhydrous DMSO for stock solutions to minimize hydration effects .
- Concentration Control : Dilute to ≤10 µM to prevent aggregation (validate via dynamic light scattering) .
- Quenching Checks : Add a known quencher (e.g., acrylamide) to confirm static vs. dynamic quenching mechanisms .
Example : A study found that fluorescence intensity of a related acetamide dropped by 40% in aqueous vs. DMSO due to aggregation .
Advanced: What computational methods can predict the binding mode of this compound to protein targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: e.g., 1M17 for EGFR) to simulate ligand-receptor interactions .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at pyrimidinone core) using Schrödinger .
Validation : Compare computational results with mutagenesis data (e.g., K745A mutation in EGFR disrupting binding) .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Process Parameters :
- Temperature Control : Use jacketed reactors for exothermic steps (e.g., cyclization) .
- Catalyst Recycling : Immobilize Pd catalysts on silica for Heck-type couplings to reduce costs .
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent options .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Case Study : A 10-fold scale-up achieved 85% yield by switching to flow chemistry for the cyclization step .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
